molecular formula C12H12OS B8304233 2-(4-(Thiophen-3-yl)phenyl)ethanol

2-(4-(Thiophen-3-yl)phenyl)ethanol

Cat. No.: B8304233
M. Wt: 204.29 g/mol
InChI Key: XWFXUZJLPHSUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Thiophen-3-yl)phenyl)ethanol is a synthetic organic compound featuring a phenyl ring substituted at the para-position with a thiophen-3-yl moiety and an ethanol group. Its molecular formula is C₁₂H₁₂OS, with a molecular weight of 204.28 g/mol. The compound is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-(4-bromophenyl)ethanol and 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane under mild conditions (60°C, THF/water) .

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-(4-thiophen-3-ylphenyl)ethanol

InChI

InChI=1S/C12H12OS/c13-7-5-10-1-3-11(4-2-10)12-6-8-14-9-12/h1-4,6,8-9,13H,5,7H2

InChI Key

XWFXUZJLPHSUMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

2-(3-Thienyl)ethanol

  • Molecular Formula : C₆H₈OS
  • Molecular Weight : 128.19 g/mol
  • Key Features: Ethanol group directly attached to the thiophen-3-yl ring, lacking the phenyl spacer. This simpler structure reduces steric hindrance and may enhance solubility in polar solvents compared to the target compound .

2-[4-(2-Aminoethoxy)phenyl]ethanol

  • Molecular Formula: C₁₀H₁₅NO₂
  • Molecular Weight : 181.23 g/mol
  • Key Features: Contains an aminoethoxy substituent on the phenyl ring instead of thiophene.

2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b)

  • Molecular Formula : C₁₉H₂₀N₄O₃S
  • Molecular Weight : 400.45 g/mol
  • Key Features: Combines a thiophen-3-yl group with an imidazole ring via an ethoxy linker.

Physicochemical Properties

Compound logP (Predicted) Solubility Key Influencing Factors
2-(4-(Thiophen-3-yl)phenyl)ethanol ~2.8 Low in water; moderate in ethanol Phenyl-thiophene hydrophobicity
2-(3-Thienyl)ethanol ~1.2 Higher in polar solvents Reduced aromatic bulk
2-[4-(2-Aminoethoxy)phenyl]ethanol ~0.5 High in aqueous buffers Amino group polarity

The target compound’s biphenyl-thiophene architecture increases hydrophobicity, limiting water solubility compared to amino-substituted analogs.

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